Phenylacetaldehyde glyceryl acetal

Fragrance longevity substantivity perfumery raw materials

Phenylacetaldehyde glyceryl acetal (CAS 29895-73-6, FEMA is a synthetic cyclic acetal formed by the condensation of phenylacetaldehyde with glycerol, yielding a mixture of 5-hydroxy-2-benzyl-1,3-dioxane and 4-hydroxymethyl-2-benzyl-1,3-dioxolane isomers. Classified under benzene and substituted derivatives, this compound appears as a colorless viscous liquid with a molecular weight of 194.23 g/mol and a molecular formula of C11H14O3.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 29895-73-6
Cat. No. B3423375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylacetaldehyde glyceryl acetal
CAS29895-73-6
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1C(OC(O1)CC2=CC=CC=C2)CO
InChIInChI=1S/C11H14O3/c12-7-10-8-13-11(14-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
InChIKeyZPENOSKWEKGDCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Phenylacetaldehyde glyceryl acetal CAS 29895-73-6: A Stabilized Floral Acetal for Industrial Fragrance Formulation


Phenylacetaldehyde glyceryl acetal (CAS 29895-73-6, FEMA 2877) is a synthetic cyclic acetal formed by the condensation of phenylacetaldehyde with glycerol, yielding a mixture of 5-hydroxy-2-benzyl-1,3-dioxane and 4-hydroxymethyl-2-benzyl-1,3-dioxolane isomers [1]. Classified under benzene and substituted derivatives, this compound appears as a colorless viscous liquid with a molecular weight of 194.23 g/mol and a molecular formula of C11H14O3 [2]. It is recognized as a flavoring agent or adjuvant under 21 CFR 172.515 and is generally recognized as safe (GRAS) by FEMA [3]. Its primary industrial utility resides in the fragrance sector, where it is valued as a stabilized, long-lasting source of hyacinth, rose, and honey-like floral notes .

Why Substituting Phenylacetaldehyde glyceryl acetal with Simple Aldehydes or Dimethyl Acetals Compromises Formulation Integrity and Longevity


In fragrance and flavor formulation, substituting phenylacetaldehyde glyceryl acetal with its parent aldehyde (phenylacetaldehyde) or a simpler acetal analog (phenylacetaldehyde dimethyl acetal) introduces quantifiable deficits in product stability, odor persistence, and physicochemical compatibility. Phenylacetaldehyde is notorious for its oxidative and polymerization instability, leading to rapid aroma degradation and base incompatibility . While phenylacetaldehyde dimethyl acetal offers improved stability over the free aldehyde, its significantly lower density and refractive index, coupled with a markedly shorter olfactory substantivity, limit its performance in long-lasting fine fragrance and functional product applications [1]. The glyceryl acetal derivative, in contrast, provides a unique combination of high substantivity (>576 hours), enhanced stability in alkaline media, and favorable blending properties that cannot be replicated by non-glyceryl acetals [2]. The evidence presented below quantifies these critical performance gaps.

Quantitative Differentiation of Phenylacetaldehyde glyceryl acetal: Comparative Performance Data for Informed Procurement


Olfactory Substantivity: >576 Hours vs. 24 Hours for Hydratropic Aldehyde

Phenylacetaldehyde glyceryl acetal demonstrates exceptional olfactory substantivity on a smelling blotter, exceeding 576 hours (24 days) at 100% concentration [1]. This long-lasting character is a critical differentiator for fine fragrance applications where base note tenacity is paramount. In contrast, hydratropic aldehyde (2-phenylpropanal), a common alternative green-floral ingredient, exhibits a substantivity of only 24 hours under analogous test conditions . The 24-fold difference in odor persistence directly translates to superior fragrance longevity in finished products.

Fragrance longevity substantivity perfumery raw materials

Alkaline Stability: Enables Soap and Detergent Applications Where Phenylacetaldehyde Fails

Phenylacetaldehyde glyceryl acetal is explicitly documented as stable in alkaline bases such as soap and powder detergent, as confirmed by Givaudan's stability rating of five stars (★★★★★) in soap, fabric conditioner, and shampoo formulations [1]. In contrast, the parent phenylacetaldehyde is notoriously unstable in alkaline environments due to rapid oxidation and polymerization of the free aldehyde group, rendering it unsuitable for these high-volume product categories . This stability differential is a direct consequence of the cyclic acetal protection, which shields the reactive carbonyl moiety from base-catalyzed degradation.

Fragrance stability alkaline media soap fragrance

Density and Refractive Index: Quantitative Physicochemical Distinction from Dimethyl Acetal

The physicochemical profile of phenylacetaldehyde glyceryl acetal differs substantially from that of phenylacetaldehyde dimethyl acetal, a common alternative acetal-based hyacinth note. The target compound exhibits a density range of 1.158–1.168 g/mL at 25°C and a refractive index (n20/D) of 1.524–1.536 . In contrast, phenylacetaldehyde dimethyl acetal has a density of 1.004 g/mL at 25°C and a refractive index of 1.493–1.495 . These differences—a ~15% higher density and a ~0.03–0.04 higher refractive index—impact blending behavior, volatility profile, and compatibility with other formulation components. The higher density of the glyceryl acetal contributes to its reduced volatility and enhanced substantivity.

Physicochemical properties density refractive index formulation compatibility

Regulatory Safety Profile: RIFM Assessment Confirms No Skin Sensitization Concern at Declared Use Levels

The Research Institute for Fragrance Materials (RIFM) conducted a comprehensive safety assessment of phenylacetaldehyde glyceryl acetal, evaluating genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, and skin sensitization [1]. The assessment concluded that there are no safety concerns for skin sensitization under current declared levels of use. Additionally, repeated dose, reproductive, and local respiratory toxicity endpoints were evaluated using the Threshold of Toxicological Concern (TTC) for a Cramer Class II material, with exposure levels below the TTC values of 0.009 mg/kg/day, 0.009 mg/kg/day, and 0.47 mg/day, respectively [1]. The compound is not expected to be phototoxic or photoallergenic based on UV spectra evaluation, and it meets IFRA Environmental Standards with risk quotients (PEC/PNEC) < 1 [1].

Fragrance safety RIFM assessment skin sensitization regulatory compliance

Catalytic Synthesis Efficiency: High Yields Achievable with Heterogeneous Catalysts for Sustainable Production

Recent advancements in heterogeneous catalysis have demonstrated that phenylacetaldehyde glyceryl acetal can be synthesized in high yields using Zr-containing UiO-66 metal-organic framework (MOF) catalysts [1]. Under optimized conditions (2-hour reaction time), these catalysts achieve high conversion of phenylacetaldehyde and glycerol, producing the target hyacinth fragrance with good selectivity. The catalyst can be reused without loss of activity or selectivity, and the ratio of 1,3-dioxolane to 1,3-dioxane isomers can be tuned between 2.8 and 4.6 by adjusting catalyst properties (e.g., linker defect density) and reaction time [1]. This synthetic route offers a sustainable approach to glycerol valorization and enables control over the isomer distribution, which may influence the final olfactory profile.

Green chemistry heterogeneous catalysis glycerol valorization sustainable synthesis

Incompatibility with Phenylacetaldehyde in Fragrance Formulations: Stability-Driven Replacement

Perfumery practice has documented that phenylacetaldehyde undergoes significant odor loss and fragrance type alteration after 1–3 months of storage due to polymerization and oxidation [1]. This instability makes it unsuitable for commercial fragrance products requiring extended shelf life. Industry experts specifically recommend phenylacetaldehyde glyceryl acetal (marketed as Acetal CD) as a direct, stabilized replacement for phenylacetaldehyde in hyacinth and lilac compositions, noting that it maintains olfactory integrity over time [1]. While no direct quantitative degradation kinetics are provided, the qualitative replacement recommendation reflects a well-established class-level performance differential.

Fragrance formulation aldehyde stability product shelf life

High-Value Application Scenarios for Phenylacetaldehyde glyceryl acetal Based on Quantified Performance Advantages


Long-Lasting Fine Fragrance Bases Requiring Hyacinth and Rose Heart Notes

In fine fragrance development, the >576-hour substantivity of phenylacetaldehyde glyceryl acetal [1] directly addresses the need for persistent floral diffusion in eau de parfum and extrait concentrations. Its tenacious honey, cyclamen, and rose character provides a reliable heart-to-base note transition that outperforms shorter-lived alternatives like hydratropic aldehyde (24-hour substantivity). Formulators can leverage this longevity to reduce the use of expensive natural absolutes while maintaining olfactory performance over the full wear cycle.

Alkaline Functional Products: Soap, Detergent, and Fabric Care Formulations

The documented stability of phenylacetaldehyde glyceryl acetal in soap (pH ~10) and powder detergent (pH ~10.5) with a five-star performance rating [2] enables its use in high-volume functional products where phenylacetaldehyde is completely unstable . This alkaline compatibility allows brands to introduce authentic hyacinth, lilac, and rose fragrance profiles into bar soaps, laundry detergents, and fabric conditioners—categories that represent significant market share in the global home care sector. Procurement of this stabilized acetal directly expands the formulator's creative palette into previously inaccessible product matrices.

Sustainable Fragrance Manufacturing via Glycerol Valorization

The heterogeneous catalytic synthesis of phenylacetaldehyde glyceryl acetal using Zr-UiO-66 MOFs offers a sustainable production pathway that valorizes glycerol, a biodiesel byproduct [3]. The ability to achieve high yields in 2 hours with a reusable catalyst reduces process waste and energy consumption compared to traditional acid-catalyzed methods. For procurement teams focused on green chemistry and corporate sustainability goals, sourcing material produced via this route aligns with environmental, social, and governance (ESG) objectives while maintaining cost competitiveness.

Regulatory-Compliant Fragrance Development for Global Markets

The comprehensive RIFM safety assessment, which found no skin sensitization concerns and exposure levels below TTC thresholds [4], provides a robust regulatory dossier that accelerates product approval in Europe, North America, and IFRA-member regions. Procurement of this ingredient reduces the compliance burden and mitigates the risk of post-market safety restrictions that frequently impact less thoroughly evaluated fragrance materials. This is particularly critical for multinational brands seeking to harmonize formulations across jurisdictions.

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